molecular formula C10H13Cl B8781254 2-Ethyl-6-methylbenzyl chloride CAS No. 200799-20-8

2-Ethyl-6-methylbenzyl chloride

Cat. No.: B8781254
CAS No.: 200799-20-8
M. Wt: 168.66 g/mol
InChI Key: UIEARKBMUATCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylbenzyl chloride (CAS: Not explicitly provided) is a substituted benzyl chloride featuring an ethyl group at the ortho (2nd) position and a methyl group at the para (6th) position relative to the benzyl chloride (–CH₂Cl) moiety. This compound is structurally characterized by significant steric hindrance due to the bulky ethyl and methyl substituents in proximity to the reactive chloromethyl group. Benzyl chlorides are widely utilized as alkylating agents in organic synthesis, pharmaceuticals, and agrochemicals. The steric and electronic effects of substituents in this compound influence its reactivity, stability, and applications compared to simpler analogs .

Properties

CAS No.

200799-20-8

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

2-(chloromethyl)-1-ethyl-3-methylbenzene

InChI

InChI=1S/C10H13Cl/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7H2,1-2H3

InChI Key

UIEARKBMUATCNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1CCl)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) Functional Group Molecular Weight (g/mol) Steric Hindrance Reactivity Profile
This compound 2-Ethyl, 6-Methyl –CH₂Cl ~168.65 (estimated) High Moderate SN2, Favors SN1
2,6-Dimethylbenzyl chloride 2-Methyl, 6-Methyl –CH₂Cl ~154.60 Moderate Slower SN2, SN1 feasible
Benzyl chloride None –CH₂Cl ~126.58 Low Fast SN2
2-Methyl-6-nitrobenzoyl chloride () 2-Methyl, 6-Nitro –COCl ~199.58 Moderate High electrophilicity (acylating agent)

Key Observations :

  • Steric Effects : The ethyl group in this compound introduces greater steric hindrance than methyl substituents in 2,6-Dimethylbenzyl chloride, reducing its reactivity in bimolecular nucleophilic substitution (SN2) reactions.
  • Electronic Effects : Electron-donating substituents (ethyl, methyl) stabilize carbocation intermediates in SN1 mechanisms, whereas electron-withdrawing groups (e.g., nitro in 2-Methyl-6-nitrobenzoyl chloride) enhance electrophilicity in acylating agents .

Reactivity in Alkylation Reactions

  • This compound : Steric hindrance slows SN2 pathways, favoring unimolecular mechanisms (SN1) in polar protic solvents. Reported yields in alkylation reactions are typically lower (e.g., 60–75%) compared to less hindered analogs due to competing side reactions.
  • 2,6-Dimethylbenzyl chloride : Exhibits intermediate reactivity, with SN2 yields ~70–85% under optimized conditions.
  • Benzyl chloride : Achieves >90% yields in SN2 reactions due to minimal steric interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.